4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine
Overview
Description
The compound of interest, 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine, is a pyrimidine derivative that is significant in the field of medicinal chemistry due to its potential as an intermediate in the synthesis of small molecule anticancer drugs. Pyrimidine itself is a heterocyclic aromatic organic compound similar to pyridine and benzene. The presence of chloro, nitro, and propylthio substituents on the pyrimidine ring can significantly alter its chemical properties and reactivity, making it a valuable compound for further chemical transformations .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of 2,4-disubstituted 6-phenyl-7H-pyrrolo[3,2-d]pyrimidin-7-one 5-oxides involves the use of 4,6-dichloro-2-methylthio-5-nitropyrimidine as a starting material, which undergoes reactions with amines, followed by a palladium-catalyzed Sonagashira coupling reaction and cyclization to yield the final products . Similarly, the synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine involves halogenation, coupling, and nucleophilic reactions, starting from commercially available pyrimidine-2,4,6(1H,3H,5H)-trione . These methods demonstrate the versatility of pyrimidine derivatives in organic synthesis and their potential for creating diverse molecular libraries .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of substituents that can influence the electronic distribution and intermolecular interactions within the compound. For example, symmetrically 4,6-disubstituted 2-aminopyrimidines exhibit polarized molecular-electronic structures, which lead to extensive charge-assisted hydrogen bonding and the formation of supramolecular structures . The crystal structure of related compounds, such as those derived from 2-chloro-5-nitro pyridine, reveals specific dihedral angles and conformational features that are crucial for understanding the reactivity and interaction of these molecules .
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions that are essential for the synthesis of pharmacologically active compounds. Reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols result in regio- and stereoselective addition reactions, forming syn- or anti-addition products depending on the nature of the amine or thiol . Additionally, the reaction of 5,7-dichloro-6-nitropyrido[2,3-d]pyrimidine-2,4-dione with amines leads to the substitution of chlorine atoms and the formation of triazolo pyrido[2,3-d]pyrimidines upon further reaction with amyl nitrite .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine and related compounds are influenced by their functional groups and molecular structure. The presence of electron-withdrawing groups such as nitro and chloro can increase the acidity of adjacent hydrogen atoms, making them more susceptible to nucleophilic attack. The propylthio group can provide lipophilicity and potential sites for further chemical modification. These properties are crucial for the compound's solubility, stability, and reactivity, which are important parameters in drug design and synthesis .
Scientific Research Applications
LC-QTOF-MS/MS Method Development for DPP Detection
- A study by Moorthy, Ali, & Reddy (2022) developed and validated a new LC-QTOF-MS/MS method for identifying and quantitatively determining DPP as a genotoxic impurity in ticagrelor active pharmaceutical ingredient (API). This method is significant for ensuring the purity and safety of pharmaceutical products.
Synthesis of Drug-like Small Molecules
- Research by Rao, Reddy, Nagaraju, & Maddila (2021) demonstrated the synthesis of a small molecular library based on 2-(substituted benzylthio)-4,6-dichloropyrimidin-5-amines analogues. This synthesis is vital for the development of new pharmaceuticals.
Synthesis of Pyrimidin-7-one Oxides
- A method for utilizing DPP in the synthesis of polysubstituted pyrrolo[3,2-d]pyrimidin-7-one oxides was reported by Čikotienė, Pudziuvelyte, & Brukštus (2008). This synthesis is crucial for the creation of compounds with potential biological activity.
Influence on DNA Methylation
- A study conducted by Grigoryan et al. (2012) investigated the reaction of DPP derivatives with carbonyl compounds and their influence on DNA methylation, indicating its potential in biological research and cancer therapy.
Synthesis of Antitumor Compounds
- Grigoryan et al. (2000) synthesized a series of 5-nitropyrimidines, including DPP derivatives, and studied their antitumor activity. This research is important for developing new cancer therapies.
Nonlinear Optical Material Study
- An analysis by Murthy et al. (2019) on the structural, spectroscopic, and reactivity characteristics of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, derived from DPP, revealed its potential as a nonlinear optical material.
Safety And Hazards
Future Directions
The compound is an important intermediate in the synthesis of ticagrelor, a drug used for the prevention of thrombotic events such as stroke or heart attack in patients with acute coronary syndrome or myocardial infarction with ST elevation . The development of efficient and safe processes for the synthesis of this compound is crucial for the pharmaceutical industry .
properties
IUPAC Name |
4,6-dichloro-5-nitro-2-propylsulfanylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3O2S/c1-2-3-15-7-10-5(8)4(12(13)14)6(9)11-7/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEDQHVHVPJFAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624098 | |
Record name | 4,6-Dichloro-5-nitro-2-(propylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine | |
CAS RN |
145783-14-8 | |
Record name | 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145783-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145783148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Dichloro-5-nitro-2-(propylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.352 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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